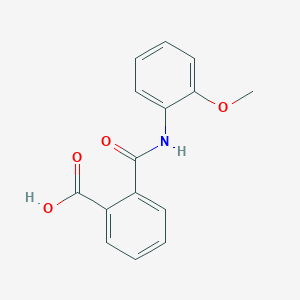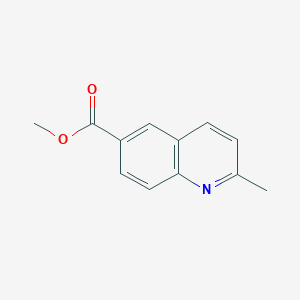
Methyl 2-methylquinoline-6-carboxylate
Descripción general
Descripción
“Methyl 2-methylquinoline-6-carboxylate” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol .
Molecular Structure Analysis
The InChI code for “Methyl 2-methylquinoline-6-carboxylate” is 1S/C12H11NO2/c1-8-3-4-9-7-10 (12 (14)15-2)5-6-11 (9)13-8/h3-7H,1-2H3 . The Canonical SMILES is CC1=NC2=C (C=C1)C=C (C=C2)C (=O)OC .Physical And Chemical Properties Analysis
“Methyl 2-methylquinoline-6-carboxylate” is a solid at room temperature . It has a molecular weight of 201.22 g/mol . The compound has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .Aplicaciones Científicas De Investigación
Hydrogen Bonded Supramolecular Framework
Methyl 2-methylquinoline-6-carboxylate exhibits significant interactions in noncovalent weak interactions with carboxylic acids. These interactions are crucial in the formation of 1D-3D frameworks in crystal structures, particularly in the context of hydrogen bonding and other secondary interactions (Jin et al., 2012).
Synthesis and Biological Activities
In the context of medicinal chemistry, methyl 2-methylquinoline-6-carboxylate derivatives have been synthesized and assessed for various biological activities. Some of these compounds have shown anti-inflammatory, analgesic, antimicrobial, and antifungal activities in animal testing (Dubrovin et al., 2015).
Application in Catalytic Reactions
This compound and its derivatives are used in catalytic reactions, like the palladium-catalyzed aerobic oxidation of substituted methylquinolines. Such reactions are significant for the synthesis of various organic compounds, including pharmaceuticals and fine chemicals (Zhang et al., 2008).
Antimicrobial Potential
Research on analogues of methyl 2-methylquinoline-6-carboxylate has revealed their potential as antimicrobial agents. These studies are part of efforts to develop natural preservatives against foodborne bacteria and for pharmaceutical applications (Kim et al., 2014).
Photolysis in Aqueous Systems
Studies on the photodegradation of quinolinecarboxylic herbicides, closely related to methyl 2-methylquinoline-6-carboxylate, have shown that these compounds undergo rapid degradation under certain conditions, which is relevant for environmental chemistry and pollutant degradation research (Pinna & Pusino, 2012).
Safety And Hazards
“Methyl 2-methylquinoline-6-carboxylate” is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Propiedades
IUPAC Name |
methyl 2-methylquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-9-7-10(12(14)15-2)5-6-11(9)13-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSIXOOGGCSYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368012 | |
| Record name | methyl 2-methylquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylquinoline-6-carboxylate | |
CAS RN |
108166-01-4 | |
| Record name | methyl 2-methylquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

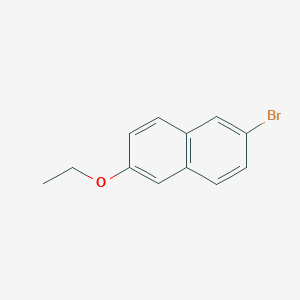
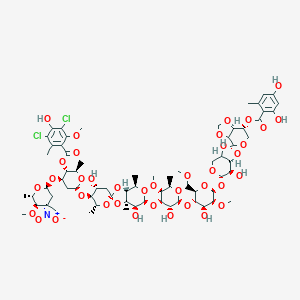


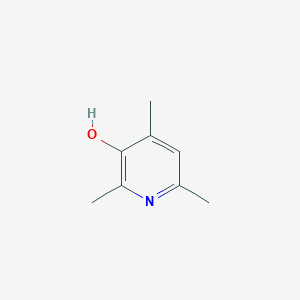
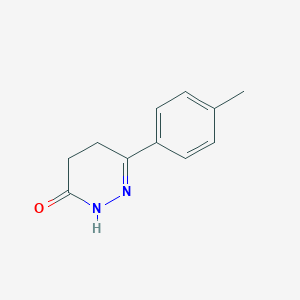
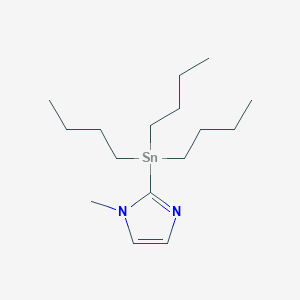
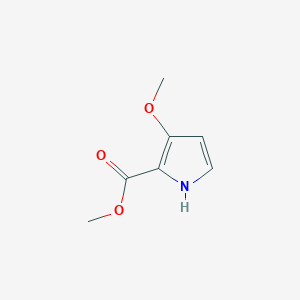

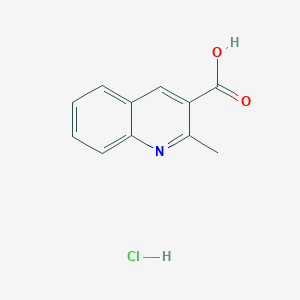
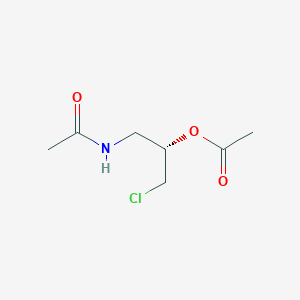
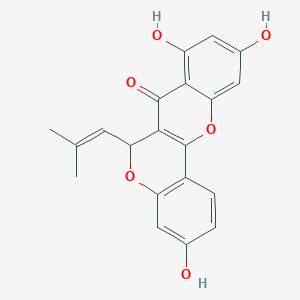
![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)
